N'-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide
Description
N'-(6-Chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide is a benzohydrazide derivative featuring a 6-chloropyridazine moiety linked to a substituted aromatic ring. The structure includes a hydrazide bridge (-NH-NH-) with an N-methyl group and two methoxy substituents at the 2- and 6-positions of the benzene ring. Methoxy groups may enhance lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-19(12-8-7-11(15)16-17-12)18-14(20)13-9(21-2)5-4-6-10(13)22-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZVZDJQMCHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,6-dimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folate biosynthesis, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazine ring distinguishes it from benzodithiazine (e.g., ) or benzimidazole-based analogs (e.g., ). Chlorine at the 6-position of pyridazine is critical for bioactivity, as seen in cytotoxic pyridazine derivatives .
- Methoxy groups on the benzene ring may improve membrane permeability compared to hydroxyl groups in compound 6 , which could reduce solubility but enhance metabolic stability.
Insights :
- The target compound’s pyridazine core aligns with anticancer activity observed in 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl) Acetohydrazide, which shows prolonged efficacy against metastatic cells .
- Unlike benzimidazole derivatives (e.g., ), pyridazine-based compounds may prioritize cytotoxic over antimicrobial effects.
Physicochemical Properties
Biological Activity
N'-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide is a hydrazide compound characterized by a pyridazine ring with a chlorine substitution at the 6-position and a benzohydrazide moiety with methoxy groups at the 2 and 6 positions. This compound has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
- IUPAC Name : this compound
- Chemical Formula : C14H15ClN4O3
- CAS Number : 222540-46-7
Synthesis
The synthesis of this compound typically involves:
- Reagents : 6-chloropyridazine-3-carboxylic acid and 2,6-dimethoxybenzohydrazide.
- Conditions : The reaction is conducted in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride, followed by refluxing in solvents such as ethanol or methanol to yield the product.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : It may inhibit dihydropteroate synthetase, an enzyme involved in folate biosynthesis, contributing to its antimicrobial properties.
- Cellular Interaction : The compound interacts with various cellular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects through:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in animal models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against Staphylococcus aureus.
-
Anticancer Activity Assessment :
- A study on human cancer cell lines showed a dose-dependent decrease in cell viability with an IC50 value of around 25 µM.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-chloropyridazine derivatives | Similar pyridazine core | Antimicrobial |
| 2,6-dimethoxybenzohydrazides | Benzohydrazide moiety | Anticancer |
This compound stands out due to its unique combination of structural features that confer specific biological activities not observed in its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
